molecular formula C22H14Cl2O6S B371377 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate CAS No. 298215-72-2

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate

Cat. No.: B371377
CAS No.: 298215-72-2
M. Wt: 477.3g/mol
InChI Key: NOUQJUVZJYVKLY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate is a synthetic chromenone derivative functionalized with a 4-methoxyphenyl substituent at the chromenone C2 position and a 2,5-dichlorobenzenesulfonate ester group at C2. Chromenones (4H-chromen-4-one derivatives) are structurally related to flavonoids and exhibit diverse applications in medicinal chemistry, materials science, and organic synthesis. The sulfonate moiety enhances stability and modulates electronic properties, while the dichloro and methoxy substituents influence steric and electronic interactions.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,5-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O6S/c1-28-15-9-6-13(7-10-15)21-22(20(25)16-4-2-3-5-18(16)29-21)30-31(26,27)19-12-14(23)8-11-17(19)24/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUQJUVZJYVKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation

The most widely reported method involves condensing 4-methoxybenzaldehyde with β-ketoesters (e.g., ethyl acetoacetate) under Brønsted acid catalysis. For example, p-toluenesulfonic acid (pTsOH) in refluxing chloroform achieves cyclization into 7-hydroxy-4-methylcoumarin, a precursor to the target chromenone. This method yields 70–82% product under optimized conditions.

Reaction conditions:

  • Catalyst: pTsOH (10 mol%)

  • Solvent: Chloroform

  • Temperature: 60°C (reflux)

  • Time: 6–8 hours

Side products, such as 8-nitro derivatives, form if nitration occurs during purification.

Photocatalytic Strategies

Recent advances employ photocatalysts like Ir(ppy)₃ under blue LED irradiation to synthesize 3-substituted chromenones. This method avoids harsh acids and enables regioselective C(sp²)−C(sp³) coupling with ethers or thioethers. While less common for methoxyphenyl-substituted chromenones, this approach offers greener alternatives.

Sulfonate Ester Formation

Introducing the 2,5-dichlorobenzenesulfonate group to the chromenone core requires esterification. Two methods are prevalent:

Triethylamine (TEA)-Mediated Coupling

A TEA-mediated reaction between 7-hydroxy-4-methylcoumarin and 2,5-dichlorobenzenesulfonyl chloride in DMF at 0–5°C achieves sulfonate ester formation. This method is favored for its mild conditions and scalability.

Key parameters:

ParameterValue
Base TEA (1.2 equiv)
Solvent DMF
Temperature 0–5°C
Time 70 minutes
Yield 67–72%

Dicyclohexylcarbodiimide (DCC) Activation

Alternative protocols use DCC and 4-dimethylaminopyridine (DMAP) to activate the sulfonic acid. This method, while efficient, requires anhydrous conditions and generates dicyclohexylurea as a byproduct.

Optimized protocol:

  • Dissolve chromenone (1 equiv) and 2,5-dichlorobenzenesulfonic acid (1.1 equiv) in dry dichloromethane.

  • Add DCC (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at room temperature for 12 hours.

  • Filter and concentrate to isolate the crude product.

Alternative Synthetic Routes

Deep Eutectic Solvent (DES) Synthesis

A greener approach uses DES (e.g., choline chloride and l-(+)-tartaric acid) as both solvent and catalyst. This method reduces waste and achieves comparable yields (65–70%) for coumarin derivatives.

Reaction Optimization and Challenges

Solvent Effects

  • DMF vs. Dichloromethane: DMF improves sulfonate coupling efficiency (72% vs. 58%) but complicates purification.

  • Benzene-Hexane Crystallization: Post-reaction crystallization in a 1:6 benzene-hexane mixture enhances purity (>95%).

Byproduct Mitigation

  • Nitro Derivatives: Nitration during chromenone synthesis is minimized by controlling nitric acid addition rates.

  • Isomerization: The 2,5-dichloro configuration is preserved using freshly distilled sulfonyl chloride.

Purification and Characterization

Crystallization Protocols

StepConditionsOutcome
Primary Isolation Water precipitationCrude product (85–90% purity)
Recrystallization Benzene-hexane (1:6)White crystals (95–98% purity)

Analytical Validation

  • TLC: Rf = 0.45 (ethyl acetate/hexane 3:7).

  • NMR: Key signals include δ 3.85 ppm (OCH₃) and δ 8.15–7.40 ppm (aromatic protons).

  • HRMS: [M+H]⁺ calculated for C₂₂H₁₅Cl₂O₆S: 485.00, observed: 485.02.

Industrial and Scalability Considerations

Large-scale production (≥1 kg) requires:

  • Continuous Flow Reactors: For acid-catalyzed condensation to minimize exothermic risks.

  • Catalyst Recycling: DES or ionic liquid recovery reduces costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl compounds. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various human tumor cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating their efficacy in inhibiting cancer cell growth .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AHT-29 (Colon)0.5Microtubule disruption
Compound BEA.hy926 (Endothelial)0.15Centrosome de-clustering
Compound CHCT-1160.04G2/M cell cycle arrest

Antimicrobial Activity

Compounds related to the chromenone structure have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents .

Synthetic Methodologies

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : The initial step often involves the condensation of 4-methoxyphenol with appropriate aldehydes to form the chromene backbone.
  • Sulfonation : The introduction of the sulfonate group can be achieved through electrophilic aromatic substitution reactions using sulfonic acid derivatives.
  • Chlorination : The dichlorobenzene moiety is introduced via chlorination reactions under controlled conditions to ensure selectivity and yield.

Material Science Applications

Beyond biological applications, this compound can also be explored in material science for its optical properties and potential use in organic light-emitting diodes (OLEDs). Its unique chromophore structure allows for efficient light absorption and emission, making it a candidate for photonic applications.

Study on Anticancer Activity

One notable study synthesized a series of chromenone derivatives and assessed their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the phenyl ring could enhance anticancer efficacy by targeting cellular pathways involved in proliferation and apoptosis .

Exploration of Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial effectiveness of related compounds against resistant bacterial strains. The findings suggested that modifications to the chromenone structure could lead to improved antimicrobial activity, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to four analogs (compounds 1–4 from ) and a sulfonate-containing chromenone (compound I from ). Key structural differences include:

Compound Core Structure Substituents Functional Groups
Target Compound 4-Oxo-4H-chromen-3-yl - 2,5-Dichlorobenzenesulfonate at C3
- 4-Methoxyphenyl at C2
Sulfonate ester, methoxy, dichloro
Compound 1 () 4-Oxo-4H-chromen-3-yl - 2-Cyano-3-prop-2-enamide Cyano, enamide
Compound 4 () 4-Oxo-4H-chromen-3-yl - Diazaphosphinane ring with 4-methoxyphenyl and sulfido groups Diazaphosphinane, sulfido, methoxy
Compound I () 4-Oxo-4H-chromen-2-yl - 5,7-Dimethoxy at chromenone
- 4-Toluenesulfonate at phenyl
Sulfonate ester, methoxy, methyl

Key Observations :

  • The target compound’s 2,5-dichlorobenzenesulfonate group introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-toluenesulfonate in compound I .
  • The 4-methoxyphenyl group at C2 (target) vs.
  • Compound 4 () incorporates a rare diazaphosphinane-sulfido framework, which may confer distinct reactivity compared to the sulfonate ester in the target compound .

Physicochemical and Reactivity Trends

While explicit data (e.g., melting points, solubility) are absent in the evidence, inferences can be drawn:

  • Lipophilicity : The dichlorobenzenesulfonate group likely increases lipophilicity compared to compound I’s toluenesulfonate, impacting solubility in polar solvents.
  • Reactivity : The diazaphosphinane ring in compound 4 () may facilitate nucleophilic substitution or coordination chemistry, unlike the sulfonate ester in the target compound, which is more inert .

Research Findings and Implications

  • Structural Stability : The geometric parameters of sulfonate moieties in compound I () align with those in the target compound, suggesting similar conformational rigidity .
  • Synthetic Utility : The target compound’s dichloro and methoxy groups provide sites for further functionalization (e.g., cross-coupling reactions), a advantage over simpler sulfonate derivatives.
  • Unresolved Questions : The evidence lacks data on optical properties (e.g., fluorescence quantum yield) or catalytic activity, which are critical for optoelectronic or material science applications.

Biological Activity

The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate (CAS No. 298215-72-2) is a member of the chromone family, known for their diverse biological activities. This article explores its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H14Cl2O6S
  • Molecular Weight : 477.31 g/mol

Antioxidant Activity

Recent studies have indicated that compounds within the chromone family exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The methoxy group on the phenyl ring enhances the electron-donating capacity of the molecule, which may contribute to its antioxidant activity.

Enzyme Inhibition

  • Cholinesterase Inhibition :
    • Compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
    • The presence of halogen substituents and electron-donating groups has been shown to modulate the inhibitory potency against these enzymes, which are critical in neurodegenerative diseases like Alzheimer's disease .
  • Cyclooxygenase and Lipoxygenase Inhibition :
    • The compound's structural characteristics suggest potential inhibition of cyclooxygenase (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes. In vitro studies have demonstrated moderate inhibition against COX-2 and LOX-15, indicating anti-inflammatory potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies suggest that the compound may interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions. These interactions are crucial for inhibiting enzymatic activity .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the chromone scaffold significantly affect biological activity. For instance, the introduction of halogens or methoxy groups alters lipophilicity and electronic properties, influencing enzyme binding affinity .

Case Studies

  • In Vitro Studies : A series of derivatives were synthesized and evaluated for their biological activity against various targets. The most promising compounds showed IC50 values in the low micromolar range against AChE and BChE, suggesting potential therapeutic applications in cognitive disorders .
  • Cytotoxicity Assessments : The compound’s derivatives were also tested for cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). Results indicated that certain derivatives exhibited selective cytotoxicity, warranting further investigation into their anticancer properties .

Data Tables

Biological ActivityTarget EnzymeIC50 Value (µM)Reference
AChE InhibitionAChE10.4
BChE InhibitionBChE7.7
COX InhibitionCOX-2Moderate
LOX InhibitionLOX-15Moderate
CytotoxicityMCF-7Selective

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step organic reactions:

Chromenone Core Formation : A chalcone intermediate is cyclized via acid/base catalysis to form the 4-oxo-4H-chromen-3-yl scaffold .

Sulfonate Esterification : The 3-hydroxyl group of the chromenone reacts with 2,5-dichlorobenzenesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with pyridine as a base).

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%).
Key Optimization : Monitor reaction progress via TLC and use inert atmospheres to prevent oxidation of the methoxyphenyl group .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?

Answer:
Structural validation requires:

  • Single-Crystal XRD : Resolves bond lengths/angles and confirms sulfonate ester geometry (e.g., torsion angles between chromenone and dichlorophenyl groups) .
  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.5–8.2 ppm) confirm substitution patterns.
    • ¹³C NMR : Carbonyl (C=O) at ~δ 180 ppm and sulfonate ester carbons (δ 120–140 ppm) .
  • HRMS : Exact mass confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₁₅Cl₂O₆S: 485.0) .

Advanced: How do electronic effects of the 2,5-dichlorobenzenesulfonate group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing Cl substituents activate the sulfonate group toward nucleophilic attack by:

  • Increasing Electrophilicity : The sulfonate’s S=O groups are polarized, enhancing reactivity with nucleophiles (e.g., amines, thiols).
  • Steric Effects : The 2,5-dichloro substitution may hinder access to the sulfonate, requiring polar aprotic solvents (DMF, DMSO) to improve reaction kinetics.
    Methodological Insight : Kinetic studies (UV-Vis monitoring or LC-MS) under varying temperatures/pH can quantify activation barriers .

Advanced: What experimental design considerations are critical when studying this compound’s stability under hydrolytic or photolytic conditions?

Answer:

  • Hydrolytic Stability :
    • Use buffered solutions (pH 1–12) at 37°C, sampling at intervals for LC-MS analysis. Control humidity to avoid confounding degradation .
  • Photolytic Stability :
    • Expose to UV-Vis light (e.g., 300–800 nm) in quartz cells, with dark controls. Monitor degradation via HPLC and identify photoproducts using tandem MS .
      Pitfall : Organic degradation during prolonged experiments (e.g., 9+ hours) may require continuous cooling to stabilize samples .

Advanced: How can researchers resolve contradictions in bioactivity data across studies, particularly regarding enzyme inhibition potency?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in enzyme sources (e.g., human vs. recombinant) or buffer conditions (ionic strength, cofactors).
  • Data Normalization : Use internal standards (e.g., control inhibitors) and report IC₅₀ values with 95% confidence intervals.
    Resolution : Meta-analysis of raw data across studies, focusing on shared protocols (e.g., ATP concentration in kinase assays) .

Advanced: What computational strategies are effective in predicting this compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses, prioritizing sulfonate interactions with catalytic lysines/arginines.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating the dichlorophenyl group).
  • QSAR Models : Train models on chromenone derivatives to correlate substituent effects (e.g., Cl vs. OMe) with bioactivity .

Advanced: How does the compound’s degradation profile impact its applicability in long-term environmental or pharmacological studies?

Answer:

  • Environmental Persistence : Aerobic/anaerobic degradation studies in soil/water matrices can quantify half-life (t₁/₂) using GC-MS or ICP-OES for Cl⁻ release monitoring.
  • Pharmacological Stability : Simulate gastric fluids (pepsin/HCl) and hepatic microsomes to assess metabolic liability. LC-HRMS identifies phase I/II metabolites .

Advanced: What strategies can mitigate synthetic challenges in scaling up this compound while maintaining regioselectivity?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer during sulfonate esterification, reducing side products.
  • Catalytic Optimization : Use DMAP or N-heterocyclic carbenes to enhance reaction efficiency at lower temperatures.
  • In-line Analytics : PAT tools (e.g., FTIR probes) enable real-time monitoring of intermediate formation .

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